molecular formula C16H16ClN3O5S B12298656 7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12298656
M. Wt: 397.8 g/mol
InChI Key: RULITNAIJFZYLO-UHFFFAOYSA-N
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Description

7-(®-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic ring system and various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(®-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid involves multiple steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors are employed to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-(®-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-(®-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(®-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with metabolic processes .

Properties

IUPAC Name

7-[[2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULITNAIJFZYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866654
Record name 7-[2-Amino(3-chloro-4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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